molecular formula C31H22N6OS B608935 MAT2A inhibitor CAS No. 2201057-10-3

MAT2A inhibitor

Cat. No. B608935
CAS RN: 2201057-10-3
M. Wt: 526.618
InChI Key: ZTNQNZDNHUAVEI-UHFFFAOYSA-N
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Description

Methionine adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme in the methionine cycle that primarily catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP) . MAT2A inhibitors prevent the synthesis of SAM from methionine and have therefore attracted increasing attention as potential chemotherapeutic agents in cancers characterized by MTAP-loss .


Synthesis Analysis

The synthesis of MAT2A inhibitors involves a structure-guided design process. Fragment screening followed by iterative structure-guided design enabled >10,000-fold improvement in potency of a family of allosteric MAT2A inhibitors .


Molecular Structure Analysis

MAT2A inhibitors are substrate noncompetitive and inhibit the release of the product, S-adenosyl methionine (SAM), from the enzyme’s active site . They bind an allosteric site on MAT2A that overlaps with the binding site for the MAT2A regulator, Mat2B .


Chemical Reactions Analysis

MAT2A primarily catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP) . Inhibition of MAT2A leads to a reduction in SAM levels in cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of MAT2A inhibitors are crucial for their efficacy. For instance, the development of brain-penetrating MAT2A inhibitors focused on the interaction of hydrogen bond acceptor in the scaffolds with arginine residue Arg313 in MAT2A protein and the improvement of physicochemical properties, including logP and logBB .

Scientific Research Applications

Cancer Treatment

MAT2A inhibitors have been implicated in the treatment of cancer . The enzyme methionine adenosyltransferase 2α (MAT2A) plays a crucial role in metabolism and epigenetics as the major producer of the universal methyl donor S-adenosyl methionine (SAM) . MAT2A has been identified as a synthetic lethal target in cancers that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is found in approximately 15% of all cancers . ISM3412, a novel potent MAT2A inhibitor, has shown high selectivity and strong inhibition of MAT2A .

Selective Anti-Tumor Activity

MAT2A inhibitors have demonstrated selective anti-tumor activity in MTAP-deficient models . This provides further evidence to support the utility of MAT2A inhibitors as potential anticancer therapies for MTAP-deficient tumors .

Synthetic Lethal Drug Combinations

MAT2A inhibitors have been found to confer mechanistic vulnerabilities to multiple clinically actionable synthetic lethal drug combinations . This indicates that MAT2A inhibition can generate cell states in MTAP-deficient tumor cells that are selectively vulnerable to approved chemotherapies and targeted therapies .

Inhibition of PRMT5 Activity

MAT2A inhibitors have been found to inhibit PRMT5 activity, which results in increased RNA splicing defects and chromatin dysregulation . This impacts tumor cell viability in different models .

Impairment of Cellular Functions

MAT2A inhibitors have been found to impair broad cellular functions . This is due to the crucial role of MAT2A in metabolism and epigenetics .

Inhibition of SAM Production

MAT2A inhibitors have been found to inhibit SAM production . SAM is the major methyl donor for cellular methyltransferase reactions .

Mechanism of Action

Target of Action

The primary target of the MAT2A inhibitor is the enzyme Methionine Adenosyltransferase 2A (MAT2A) . MAT2A plays a crucial role in metabolism and epigenetics as it is the major producer of S-adenosyl methionine (SAM) , the universal methyl donor for all cellular methyltransferase reactions .

Mode of Action

MAT2A inhibitors work by interacting with the MAT2A enzyme and inhibiting its function . This inhibition leads to a reduction in the levels of SAM . The decrease in SAM levels results in further inhibition of Protein Arginine Methyltransferase 5 (PRMT5) , a methyltransferase that governs spliceosome fidelity .

Biochemical Pathways

The inhibition of MAT2A affects several biochemical pathways. The reduction of SAM levels by MAT2A inhibition results in selective inhibition of PRMT5 . This triggers pre-mRNA splicing defects that may induce RNA polymerase stalling and can cause R-loop accumulation . Furthermore, due to essential roles in 1-carbon metabolism, MAT2A inhibition together with MTAP loss leads to depletion of metabolites required for both de novo and salvage nucleotide biosynthesis .

Pharmacokinetics

MAT2A inhibitors have been found to be potent and selective, with high bioavailability . For example, ISM3412, a novel MAT2A inhibitor, demonstrated a strong inhibition of MAT2A with an IC50 of 19.4 nM in enzymatic assays . It also exhibited favorable drug-likeness properties, including low molecular weight, good solubility and permeability, and low plasma protein binding .

Result of Action

The result of MAT2A inhibition is a decrease in cellular proliferation . This is achieved through the increased stability of p53 and its targets, leading to decreased cellular proliferation . Furthermore, MAT2A inhibition effectively decreases SAM and SDMA levels .

Action Environment

The action of MAT2A inhibitors can be influenced by environmental factors such as the presence of other drugs. For instance, the MAT2A inhibitor IDE397 demonstrated synergistic combination benefit when combined with TOP1 inhibitors in MTAP −/− bladder cancer cell lines in vitro and in cell-line derived xenograft (CDX) models in vivo .

Safety and Hazards

Safety data sheets for MAT2A inhibitors recommend avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . Use is recommended only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNQNZDNHUAVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MAT2A inhibitor

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